4-Chloro-4'-nitrobenzophenone
Overview
Description
4-Chloro-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8ClNO3. It is a derivative of benzophenone, characterized by the presence of a chloro group at the 4-position and a nitro group at the 4’-position of the benzene rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol, a structurally similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have reasonable bioavailability .
Result of Action
Based on the known effects of similar compounds, it is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially affecting cell growth, division, and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-4’-nitrobenzophenone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-4’-nitrobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-chlorobenzoyl chloride with nitrobenzene in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-nitrobenzophenone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-4’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles in the presence of strong bases.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Sodium methoxide or other strong bases can facilitate the substitution of the chloro group.
Major Products Formed:
Reduction: 4-Chloro-4’-aminobenzophenone.
Nucleophilic Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-4’-nitrobenzophenone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzophenone
- 4,4’-Dichlorobenzophenone
- 4-Nitrobenzophenone
Comparison: 4-Chloro-4’-nitrobenzophenone is unique due to the presence of both chloro and nitro groups on the benzene rings, which significantly influence its reactivity and applications. Compared to 4,4’-Dichlorobenzophenone, the nitro group in 4-Chloro-4’-nitrobenzophenone enhances its electrophilic nature, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
(4-chlorophenyl)-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFRUWPJQKSRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324395 | |
Record name | 4-Chloro-4'-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-60-1 | |
Record name | 4-Chloro-4′-nitrobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7497-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-4'-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7497-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-4'-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, (4-chlorophenyl)(4-nitrophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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